molecular formula C12H11NO3 B13539818 3-(2-Ethylphenyl)isoxazole-5-carboxylic acid

3-(2-Ethylphenyl)isoxazole-5-carboxylic acid

Cat. No.: B13539818
M. Wt: 217.22 g/mol
InChI Key: IOCQUVYNZXMTSY-UHFFFAOYSA-N
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Description

3-(2-Ethylphenyl)isoxazole-5-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted at position 3 with a 2-ethylphenyl group and at position 5 with a carboxylic acid moiety. The isoxazole scaffold is well-documented for its pharmacological relevance, including anti-inflammatory, antimicrobial, and antiviral activities .

  • Esterification and hydrolysis: Starting from ethyl or methyl esters, such as ethyl 3-(substituted-phenyl)isoxazole-5-carboxylate, followed by hydrolysis using LiOH or NaOH to yield the carboxylic acid .
  • Coupling reactions: Activation of the carboxylic acid via EDC/HOBt or conversion to acid chlorides (using oxalyl chloride/DMF) for amide bond formation with amines .

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

3-(2-ethylphenyl)-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-2-8-5-3-4-6-9(8)10-7-11(12(14)15)16-13-10/h3-7H,2H2,1H3,(H,14,15)

InChI Key

IOCQUVYNZXMTSY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C2=NOC(=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethylphenyl)isoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitrile oxides with alkynes. For instance, the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions can yield ester-functionalized isoxazoles . Another method involves the use of α,β-acetylenic oximes in the presence of AuCl3 as a catalyst .

Industrial Production Methods

Industrial production of isoxazole derivatives often employs metal-catalyzed reactions due to their efficiency and scalability. there is a growing interest in developing metal-free synthetic routes to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethylphenyl)isoxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the isoxazole ring or the substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-Ethylphenyl)isoxazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Ethylphenyl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, and molecular properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Features/Applications
3-(2-Ethylphenyl)isoxazole-5-carboxylic acid 2-Ethylphenyl (C3), COOH (C5) C₁₂H₁₁NO₃ 217.22 g/mol Not explicitly listed Target compound; hypothetical lipophilicity enhancement
3-(3-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid 3-Chlorophenyl (C3), 5-Ethyl (C5), COOH (C4) C₁₂H₁₀ClNO₃ 251.67 g/mol 1408652-34-5 Chlorine substituent may enhance bioactivity
5-(4-tert-Butylphenyl)isoxazole-3-carboxylic acid ethyl ester 4-tert-Butylphenyl (C5), COOEt (C3) C₁₆H₁₉NO₃ 273.33 g/mol 100987-04-0 Bulky tert-butyl group improves metabolic stability
3-(4-Aminophenyl)isoxazole-5-carboxylic acid ethyl ester 4-Aminophenyl (C3), COOEt (C5) C₁₂H₁₂N₂O₃ 232.24 g/mol 908802-68-6 Amino group enables conjugation or hydrogen bonding
3-(3-(Benzyloxy)phenyl)isoxazole-5-carboxylic acid 3-Benzyloxyphenyl (C3), COOH (C5) C₁₇H₁₃NO₄ 295.29 g/mol Not listed Exhibited anti-HIV activity (EC₅₀ = 254 µM)

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